molecular formula C16H13NO2 B1270972 1-(4-methylbenzyl)-1H-indole-2,3-dione CAS No. 79183-26-9

1-(4-methylbenzyl)-1H-indole-2,3-dione

Cat. No. B1270972
CAS RN: 79183-26-9
M. Wt: 251.28 g/mol
InChI Key: UOSUSTXEXDHJEO-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as 4-methylbenzylideneindanone, is a heterocyclic aromatic ketone with a molecular formula of C13H12O2. It has a molar mass of 204.23 g/mol and a melting point of 83-85 °C. It is a colorless solid that is insoluble in water and has a low solubility in organic solvents. It is a common intermediate in organic synthesis and is used in the production of pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Organic Synthesis

1-(4-methylbenzyl)-1H-indole-2,3-dione: serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, leading to the creation of complex molecules. For instance, it can undergo cycloaddition reactions to form spiro-fused cyclopropane derivatives . These compounds have potential applications in synthesizing carbo- and heterocyclic molecules, including natural compounds.

Pharmaceutical Development

The compound’s unique structure makes it a valuable precursor in the development of pharmaceuticals. It can be used to synthesize various bioactive molecules, potentially leading to new therapeutic agents. Its role in forming spiro-fused cyclopropanes, which are rare in nature, opens up possibilities for creating novel drugs with unique modes of action .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSUSTXEXDHJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364447
Record name 1-(4-methylbenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-1H-indole-2,3-dione

CAS RN

79183-26-9
Record name 1-(4-methylbenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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